molecular formula C6H18OSi2 B120664 Hexamethyldisiloxane CAS No. 107-46-0

Hexamethyldisiloxane

Cat. No. B120664
CAS RN: 107-46-0
M. Wt: 162.38 g/mol
InChI Key: UQEAIHBTYFGYIE-UHFFFAOYSA-N
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Description

Hexamethyldisiloxane (HMDSO) is an organosilicon compound with the formula O[Si(CH3)3]2 . This volatile colorless liquid is used as a solvent and as a reagent in organic synthesis . It is the prototypical disiloxane and resembles a subunit of polydimethylsiloxane .


Synthesis Analysis

Hexamethyldisiloxane can be produced by the addition of trimethylsilyl chloride to purified water . The reaction is as follows: 2 Me3SiCl + H2O → 2 HCl + O[Si(CH3)3]2 . It also results from the hydrolysis of silyl ethers and other silyl-protected functional groups . HMDSO can be converted back to the chloride by reaction with Me2SiCl2 .


Molecular Structure Analysis

The molecular structure of Hexamethyldisiloxane consists of two trimethylsilyl groups covalently bound to a central oxygen . The chemical formula is (CH3)3SiOSi(CH3)3 .


Chemical Reactions Analysis

Hexamethyldisiloxane is mainly used as a source of the trimethylsilyl functional group (-Si(CH3)3) in organic synthesis . For example, in the presence of an acid catalyst, it converts alcohols and carboxylic acids into the silyl ethers and silyl esters, respectively . It reacts with rhenium (VII) oxide to give a siloxide .


Physical And Chemical Properties Analysis

Hexamethyldisiloxane is a volatile colorless liquid . It has a molar mass of 162.38 g/mol . It is used as an internal standard for calibrating chemical shift in 1H NMR spectroscopy . It is less volatile than the usual standard tetramethylsilane but still displays only a singlet near 0 ppm . HMDSO has even poorer solvating power than alkanes .

Scientific Research Applications

Hexamethyldisiloxane in Toxicity Studies

Hexamethyldisiloxane (HMDS) has been studied for its toxicological profile. A comprehensive study characterized the subchronic vapor inhalation toxicity of HMDS, finding no treatment-related clinical toxicity, mortality, or significant effects on body weight gain, food consumption, or organ weight changes in Fischer 344 rats (Cassidy et al., 2001).

HMDS in Catalyst Research

HMDS is noted as a significant catalyst poison in methane gas sensors. Research has focused on the deactivation mechanism of SnO2 and Pd/SnO2 catalysts by HMDS and explored modifications to improve resistance against HMDS deactivation (Xu et al., 2019).

HMDS in Peptide and Protein Synthesis

HMDS has been developed to promote metal-free direct coupling of cysteine-free peptides or proteins in ionic liquids, offering a mild and efficient method for peptide synthesis (Duan et al., 2013).

Applications in Microelectronics

HMDSO (hexamethyldisiloxane) has been used in the microelectronics field as a coating material in the ECR-PECVD process, proving effective as a bottom antireflective coating (BARC) for KrF and ArF excimer laser lithography (Wang & Chen, 2000).

HMDS in Thionation Reactions

The combination of phosphorus pentasulfide and HMDS efficiently converts esters, lactones, amides, lactams, and ketones to their corresponding thiono derivatives, presenting a useful method for organic synthesis (Curphey, 2002).

HMDS in Medical Imaging

HMDSO has been identified as a sensitive proton NMR indicator of tissue oxygenation, with applications in magnetic resonance imaging (MRI) for tissue oximetry (Kodibagkar et al., 2008).

Safety And Hazards

Hexamethyldisiloxane is highly flammable and its vapors can cause serious eye irritation . It should be used only in well-ventilated areas and kept away from sources of ignition . Due to the danger of explosion, leakage of vapors into cellars, flues, and ditches should be prevented .

Future Directions

Hexamethyldisiloxane is one of the main impurities in the syngas produced from sewage and landfill plants . In order to utilize this syngas or control the characteristics of the generated silica particles, it is crucial to understand the chemical kinetics of HMDSO combustion . This suggests that future research could focus on further understanding the chemical kinetics of HMDSO combustion and finding ways to utilize syngas more effectively.

properties

IUPAC Name

trimethyl(trimethylsilyloxy)silane
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InChI

InChI=1S/C6H18OSi2/c1-8(2,3)7-9(4,5)6/h1-6H3
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InChI Key

UQEAIHBTYFGYIE-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)O[Si](C)(C)C
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Molecular Formula

C6H18OSi2
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Related CAS

26298-61-3
Record name Hexamethyldisiloxane homopolymer
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DSSTOX Substance ID

DTXSID4026769
Record name Hexamethyldisiloxane
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Molecular Weight

162.38 g/mol
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Physical Description

Dry Powder; Liquid, Liquid; [HSDB] Colorless liquid; [MSDSonline]
Record name Disiloxane, 1,1,1,3,3,3-hexamethyl-
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Boiling Point

99 °C
Record name HEXAMETHYLDISILOXANE
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Flash Point

-30 °C
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Solubility

In water, 0.93 mg/L at 25 °C, 0.93 mg/L @ 25 °C (exp)
Record name HEXAMETHYLDISILOXANE
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Density

0.7638 at 20 °C
Record name HEXAMETHYLDISILOXANE
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Vapor Pressure

42.0 [mmHg]
Record name Hexamethyldisiloxane
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Product Name

Hexamethyldisiloxane

Color/Form

FLUID

CAS RN

107-46-0, 9006-65-9
Record name Hexamethyldisiloxane
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Melting Point

-66 °C
Record name HEXAMETHYLDISILOXANE
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Synthesis routes and methods I

Procedure details

This reaction proceeds slowly without diethylether but reacts faster at reflux temperatures. Trimethylsilanol is condensed during the HMDS distillation step to give HMDSO, which reacts as shown above.
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Synthesis routes and methods II

Procedure details

This material was dissolved in THF (0.1 mL), cooled to at 0° C. and treated with 0.5 M CF3TMS in THF (30 μL, 15 mmol) followed by 0.05 M TBAF in THF (5 mL, 0.025 mmol). After stirring for 30 min, the reaction mixture was diluted with saturated aqueous NaHCO3 (2 mL) and H2O (1 mL), extracted with EtOAc (6×), dried over Na2SO4, filtered and concentrated to give the crude bis-TMS ether.
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30 μL
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0.1 mL
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1 mL
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2 mL
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5 mL
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Synthesis routes and methods III

Procedure details

The compound of Example 10E (200 mg, 0.61 mmol) was dissolved in 2 mL of dichloromethane; 100 mg of 4 Å molecular sieves were added, followed by 15 mg of tetrapropylammonium perruthenate and 75 mg of 4-methylmorpholine N-oxide. The mixture was stirred for 2 hours at ambient temperature, and then filtered through diatomaceous earth to removed solids. The crude product was purified by silica gel chromatography using an Analogix IntelliFlash™ 40, eluting with a gradient of 5% to 30% ethyl acetate in hexanes. The compound of Example 10C (200 mg, 0.63 mmol) was combined with this aldehyde according to the coupling procedure described by Kutner et al. in J. Org. Chem. 1988, 53, 3450-3457. The named product was isolated as a mixture of trimethylsilyl ether (Fraction A) and hydroxyl (Fraction B) after chromatographic purification using an Analogix IntelliFlash 280™, eluting with a gradient of 0% to 50% ethyl acetate in hexanes. These products were combined and carried forward to the next step.
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200 mg
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reactant
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2 mL
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75 mg
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200 mg
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[Compound]
Name
aldehyde
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0 (± 1) mol
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15 mg
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Synthesis routes and methods IV

Procedure details

To a solution of DIPEA (6.12 mL, 35.0 mmol) in DCM (80 mL) was added trimethylsilyl trifluoromethanesulfonate (7.79 g, 35.0 mmol) followed by a solution of tetrahydro-2H-pyran-4-carbaldehyde (2 g, 17.52 mmol) in DCM (80 mL) at 0° C. Upon completion of the addition, the reaction mixture was allowed to stir at ambient temperature for 2 hr. The mixture was concentrated in vacuo and the resulting residue was treated with hexane (200 mL). The precipitate was filtered off and the solution was concentrated in vacuo providing crude trimethylsilyl ether, which was directly used in the next step without further purification.
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6.12 mL
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reactant
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7.79 g
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reactant
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80 mL
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2 g
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reactant
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80 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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